phenyl N-(2-hydroxy-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
phenyl N-(2-hydroxy-5-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXCDSJQPELHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of a phenol derivative with a carbamoyl chloride in the presence of a base.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation reactions using automated reactors to ensure consistent quality and yield. The use of metal-free catalysts and environmentally friendly reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes several key transformations:
2.1. Oxidation/Reduction
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Nitro group reduction : The nitro group can be reduced to an amino group using hydrogen gas (H₂) with a palladium catalyst (Pd/C).
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Oxidation : Potential conversion of the nitro group to nitroso intermediates under oxidizing agents like KMnO₄ or CrO₃.
2.2. Substitution Reactions
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Electrophilic aromatic substitution : Phenyl rings can undergo halogenation or nitration using reagents like Br₂ or HNO₃.
2.3. Stability and Reactivity
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Phenylcarbamate stability : Secondary amine-derived phenylcarbamates are stable under acidic conditions and moderately stable in basic media .
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Deprotection : Recovery of primary amines is possible using catalytic tetra-n-butylammonium fluoride (TBAF), though secondary amine derivatives remain stable .
3.1. Urea Formation
Phenylcarbamates of primary amines react with excess amines to form urea, while those derived from secondary amines remain inert due to steric hindrance .
| Carbamate Type | Reactivity | Product |
|---|---|---|
| Primary amine | Reactive | Urea |
| Secondary amine | Stable | No reaction |
3.2. Rotamer Analysis
Phenylcarbamates from secondary amines exhibit rotamers , detectable via NMR signal coalescence. This property aids in tracking stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be synthesized using several methods:
- Carbamoylation : This involves the reaction of a phenol derivative with a carbamoyl chloride in the presence of a base.
- Transcarbamoylation : The transfer of a carbamoyl group from one molecule to another.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : The nitro group can be reduced using agents like hydrogen gas in the presence of a catalyst.
- Substitution : Electrophilic aromatic substitution can occur on the phenyl group.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups make it valuable in creating new compounds with desired properties.
Biology
The compound has been studied for its potential biological activities , including enzyme inhibition. Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is investigated for potential therapeutic properties , such as anti-inflammatory and antimicrobial effects. Studies have shown that related compounds exhibit significant activity against various pathogens, including resistant strains of bacteria .
| Compound | Activity Against | MIC (µM) | Reference |
|---|---|---|---|
| Ethylcarbamate | Staphylococcus aureus | 21 | |
| Nitro-anilide | Methicillin-resistant S. aureus | 17 | |
| This compound | Various pathogens | TBD | Current Study |
Industrial Applications
In industry, this compound is utilized in the production of polymers and other materials due to its reactive functional groups. Its role as a building block in polymer synthesis highlights its importance in material science.
Mechanism of Action
The mechanism of action of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The carbamate linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Phenyl N-(5-chloro-2-nitrophenyl)carbamate
- Structure : Replaces the 5-nitro group with chlorine (Cl) at the 5-position.
- Crystallographic Data : X-ray diffraction reveals a planar aromatic ring with a Cl–C bond length of 1.737 Å and a carbamate O–C bond of 1.410 Å . The nitro group induces a dihedral angle of 6.6° between the phenyl rings, compared to 1.5° in the hydroxyl-nitro analog, suggesting steric differences .
- Reactivity : The electron-withdrawing Cl substituent reduces nucleophilic attack susceptibility compared to the nitro group in the parent compound .
4-Nitrophenyl N-methoxycarbamate
- Structure : Nitro group at the 4-position with a methoxy-carbamate linkage (C₈H₈N₂O₅, MW 212.16 g/mol).
- Safety Profile : Classified under HS-6205 (CAS 68692-38-6), with hazards including skin/eye irritation. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to phenyl N-(2-hydroxy-5-nitrophenyl)carbamate .
Hydroxyphenyl Carbamates with Varied Substituents
tert-Butyl N-(2-hydroxy-5-nitrophenyl)carbamate
3-(2-Hydroxy-5-nitrophenyl)-N-[4-[3-(2-hydroxy-5-nitrophenyl)propanamido]phenyl]propanamide (28a)
- Structure : Contains dual 2-hydroxy-5-nitrophenyl moieties linked via a propanamide spacer.
- Characterization : Melting point >260°C, HRMS [M+H]⁺ at m/z 495.32, and distinct IR absorption at 3300 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O). The extended conjugation increases thermal stability relative to this compound .
Comparative Physicochemical Properties
Biological Activity
Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 262.23 g/mol
The compound features a carbamate functional group attached to a phenolic structure, which is known to influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 21 µM to 42 µM, suggesting moderate to high efficacy compared to standard antibiotics like ampicillin and isoniazid .
| Compound Type | MIC (µM) | Bacterial Strain |
|---|---|---|
| N-(2-hydroxy-5-nitrophenyl)acetamide | 21 | Mycobacterium kansasii |
| N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide | 42 | MRSA |
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound derivatives exhibit low toxicity towards human cell lines. For instance, the LD50 values for certain derivatives were found to be greater than 30 µM, indicating a favorable safety profile for potential therapeutic applications .
The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies on structurally related compounds have demonstrated their ability to down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax. This dual mechanism suggests that these compounds may serve as effective agents in cancer therapy by promoting cell death in malignant cells .
Case Studies and Research Findings
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Study on Microbial Degradation :
A study involving microbial degradation highlighted that compounds derived from this compound could undergo transformation by soil bacteria, leading to the production of detoxification products such as glucosides and acetamides. This indicates potential environmental applications and the role of these compounds in bioremediation . -
Gene Expression Modulation :
In plant models such as Arabidopsis thaliana, treatment with related nitrophenol derivatives resulted in significant alterations in gene expression profiles. Notably, genes associated with pathogen response were upregulated, suggesting that these compounds may also possess plant protective properties against pathogens . -
Anticancer Activity :
A series of experiments demonstrated that phenolic carbamates can exert cytotoxic effects on various cancer cell lines, including those associated with leukemia and breast cancer. The observed IC50 values ranged from sub-micromolar to micromolar concentrations, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing phenyl N-(2-hydroxy-5-nitrophenyl)carbamate with high purity?
- Methodological Answer : A catalyst-free, aqueous ethanol-mediated approach is effective for synthesizing carbamate derivatives. Ethanol acts as both solvent and reaction medium, enabling mild conditions (room temperature or reflux). Purification via recrystallization or column chromatography ensures high purity. Characterization by -NMR, -NMR, and HRMS confirms structural integrity, with specific signals for the nitro group (δ ~8.2–8.5 ppm in -NMR) and carbamate carbonyl (δ ~155–160 ppm in -NMR) .
Q. How can researchers verify the regioselectivity of the nitro and hydroxy substituents in the phenyl ring?
- Methodological Answer : Regioselectivity is confirmed through NOESY NMR experiments to assess spatial proximity of substituents. Additionally, computational modeling (e.g., density functional theory, DFT) predicts the most stable isomer based on intramolecular hydrogen bonding between the hydroxy and carbamate groups. IR spectroscopy can detect O–H stretching (~3200–3500 cm) and nitro group vibrations (~1520 and 1350 cm) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. Buffered solutions (pH 1–13) at 40°C for 4 weeks reveal hydrolytic susceptibility. The carbamate linkage is prone to base-catalyzed hydrolysis, evidenced by UV-Vis spectral shifts (e.g., loss of absorbance at ~310 nm for the nitro group). Stability is optimal in acidic conditions (pH 4–6) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, resolving discrepancies. For example, the C–O bond in the carbamate group typically measures ~1.36 Å, while the nitro group’s N–O bonds are ~1.22 Å. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or crystallographic twinning .
Q. What computational strategies predict intermolecular interactions influencing this compound’s solid-state packing?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). For this compound, O–H···O hydrogen bonds between hydroxy and nitro groups dominate, contributing to layered packing. DFT calculations (B3LYP/6-311G**) model electrostatic potential surfaces to identify reactive sites .
Q. How do solvent polarity and proticity affect the compound’s photophysical properties?
- Methodological Answer : Solvatochromic studies in solvents like DMSO, ethanol, and hexane reveal bathochromic shifts in UV-Vis spectra due to nitro group’s charge-transfer transitions. Time-dependent DFT (TD-DFT) correlates experimental λ (~280–320 nm) with theoretical excitations. Protic solvents stabilize the excited state via hydrogen bonding, reducing fluorescence quantum yield .
Q. What mechanistic insights explain contradictory catalytic outcomes in derivatization reactions?
- Methodological Answer : Kinetic studies (e.g., Eyring plots) differentiate between nucleophilic aromatic substitution (pH-dependent) and free-radical pathways. LC-MS/MS identifies intermediates, such as nitrophenoxy radicals, in reactions with thiols or amines. Controlled experiments under inert atmospheres suppress radical pathways, favoring SNAr mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
